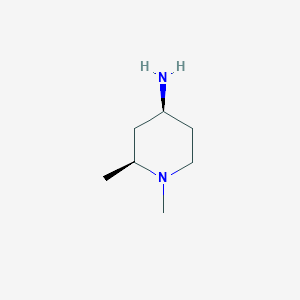

cis-1,2-Dimethyl-4-piperidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-1,2-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVHNDKLDKPYCI-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 1,2 Dimethyl 4 Piperidinamine and Its Derivatives

Stereoselective Synthesis Approaches

The creation of the desired stereochemistry in 1,2-dimethyl-4-piperidinamine relies on methods that can control the formation of chiral centers on the piperidine (B6355638) ring.

Asymmetric Hydrogenation of Precursor Rings (e.g., Pyridines, Piperidinones)

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines from prochiral precursors like pyridines or piperidinones. researchgate.net This method typically involves the use of a chiral transition-metal catalyst to deliver hydrogen across a double bond in a stereocontrolled manner.

For the synthesis of derivatives related to cis-1,2-Dimethyl-4-piperidinamine, a suitably substituted pyridine (B92270) or pyridinium (B92312) salt could serve as a starting point. The asymmetric hydrogenation of 2-substituted pyridinium salts using iridium(I) catalysts with P,N-ligands has been shown to proceed with high enantioselectivity. mdpi.comacs.org The reaction is believed to occur through an outer-sphere dissociative mechanism. acs.org Similarly, rhodium and palladium catalysts are effective for pyridine hydrogenation. mdpi.com For instance, all-cis-(multi)fluorinated piperidines have been synthesized from corresponding fluoropyridines using a rhodium(I) complex. mdpi.com

A two-step hydrogenation process can also be employed. For example, the first hydrogenation of a pyridine derivative can be achieved with sodium borohydride, followed by a second asymmetric hydrogenation using a catalytic ruthenium(II) complex to yield the desired piperidine. mdpi.com

Table 1: Examples of Catalysts Used in Asymmetric Hydrogenation for Piperidine Synthesis

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | High enantioselectivity via an outer-sphere dissociative mechanism. mdpi.comacs.org |

| Rhodium(I) complex with pinacol (B44631) borane (B79455) | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation process. mdpi.com |

| Ruthenium(II) complex | Pyridine Derivatives (enamine intermediate) | Complete conversion of the enamine to piperidine. mdpi.com |

| Boron ions with hydrosilanes | Substituted Pyridines | cis-selective for 2,3-disubstituted pyridines. mdpi.com |

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring, where a linear precursor molecule containing a nitrogen atom and a reactive functional group cyclizes to form the heterocyclic core. nih.gov The stereochemical outcome of these reactions can often be controlled by the substrate or the reaction conditions.

6-endo-trig cyclizations are a viable, though sometimes challenging according to Baldwin's rules, pathway to piperidines. mdpi.com Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been demonstrated to produce trans-piperidinones, which can convert to the more stable cis-form over time. mdpi.com Base-mediated intramolecular 6-endo-trig cyclization of (E)-enones has also been developed for the synthesis of cis-2-methyl-4-oxo-6-alkylpiperidines. nih.gov Furthermore, a stereodivergent 6-endo-trig intramolecular aza-Michael addition has been utilized to create the piperidine C-ring in the synthesis of (-)-cytisine. scispace.com

Reductive hydroamination provides a direct method for the synthesis of piperidines from aminoalkenes or aminoalkynes. nih.gov Gharpure and colleagues described an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to form piperidines. mdpi.comnih.gov This reaction is mediated by acid, which functionalizes the alkyne to form an enamine and subsequently an iminium ion that is reduced to the piperidine. mdpi.comnih.gov A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has also been developed for the stereoselective synthesis of piperidine derivatives. researchgate.net

Radical cyclizations offer a powerful method for the formation of C-C or C-N bonds in piperidine synthesis. acs.org A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The diastereoselectivity of this reaction was significantly enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. organic-chemistry.org Cobalt(II) catalysts have been used for the intramolecular radical cyclization of linear amino-aldehydes to produce piperidines. mdpi.com Additionally, polysubstituted alkylidene piperidines have been synthesized from 1,6-enynes via an intramolecular radical cyclization initiated by triethylborane. mdpi.comnih.gov

Table 2: Comparison of Intramolecular Cyclization Pathways for Piperidine Synthesis

| Cyclization Pathway | Key Features | Example Application |

|---|---|---|

| 6-endo-trig Cyclization | Can be acid or base-mediated; stereoselectivity can be time or reagent dependent. mdpi.comnih.gov | Synthesis of cis-2-methyl-4-oxo-6-alkylpiperidines. nih.gov |

| Reductive Hydroamination | Acid-mediated cascade from alkynes or enynyl amines. mdpi.comnih.govresearchgate.net | Synthesis of various piperidine alkaloids. researchgate.net |

| Radical Cyclization | Can achieve high diastereoselectivity with appropriate radical traps. organic-chemistry.org | Synthesis of 2,4-disubstituted piperidines. organic-chemistry.org |

Reductive Amination Protocols for Piperidine Ring Functionalization

Reductive amination is a versatile method for introducing the amine functionality onto a pre-existing piperidine ring or for constructing the ring itself. researchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a precursor such as cis-1,2-dimethyl-4-piperidone could undergo reductive amination with an appropriate amine source. A reductive amination reaction between N-boc-piperidin-4-one and an aniline (B41778) derivative has been successfully used to synthesize N-substituted piperidin-4-amines. researchgate.net Furthermore, a double reductive amination sequence on a 1,5-keto-aldehyde has been shown to produce piperidine products with high stereocontrol. nih.gov The synthesis of substituted piperidinones, which can be precursors for reductive amination, has been achieved through a reductive amination–lactamization sequence. thieme-connect.com

Nucleophilic Ring-Opening Reactions with Stereocontrol

Nucleophilic ring-opening of cyclic precursors is a powerful strategy for the stereocontrolled synthesis of substituted piperidines. rsc.org This approach often involves the opening of strained ring systems like aziridines or cyclic sulfamidates, where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

One such method involves the regioselective ring-opening of 1,2-cyclic sulfamidates with organometallic reagents. For instance, reacting 1,2-cyclic sulfamidates with a ketal-protected acetylide proceeds smoothly to form N-sulfamate intermediates. Subsequent hydrogenation, debenzylation, ketal deprotection, and cyclization of the resulting aminoketones lead to the formation of cis-2,6-disubstituted piperidines with high diastereoselectivity (d.e. >98%).

Another effective strategy employs the ring-opening of activated aziridines. For example, a formal [3+3] cycloaddition using a palladium-trimethylenemethane (Pd-TMM) complex with activated aziridines has been reported for synthesizing functionalized piperidines. whiterose.ac.uk Similarly, the deconstructive amination of bridged δ-lactam-γ-lactones under palladium catalysis provides access to highly decorated 3-hydroxy-2-piperidinone carboxamides with complete stereoretention at the OH-bearing stereocenter. rsc.org This reaction proceeds via a site-selective acyl C–O bond activation. rsc.org

The stereochemical course of these reactions is often influenced by the choice of catalyst and nucleophile. Metal triflate-catalyzed nucleophilic substitution of 2-acyloxypiperidines with silyl (B83357) enolates can yield either cis or trans products depending on the substrate's protecting groups. acs.org For example, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine affords 2-alkylated products with high cis-selectivity. acs.org

Directed C-H Functionalization Strategies (e.g., Palladium-Catalyzed Alkenylation)

Directed C-H functionalization has emerged as a highly efficient method for modifying otherwise unreactive C-H bonds in saturated N-heterocycles. imperial.ac.ukacs.org This strategy typically employs a directing group (DG) that positions a metal catalyst, often palladium, in proximity to a specific C-H bond, enabling its selective functionalization.

For the arylation of piperidines, aminoquinoline-based directing groups have proven particularly effective. imperial.ac.ukacs.orgacs.org Palladium-catalyzed C(sp³)–H arylation at the C4 position of piperidines can be achieved with high regio- and cis-selectivity using a C3-linked aminoquinoline (AQ) auxiliary. imperial.ac.ukacs.org The cis-selectivity arises from the steric strain present in the trans-palladacycle intermediate. imperial.ac.ukacs.org The oxidative addition step is typically stereodetermining, while the reductive elimination is often the turnover-limiting step. imperial.ac.ukacs.org

Researchers have developed improved directing groups, such as the 4-dimethylamine-8-aminoquinoline (DMAQ) group, which can accelerate the reaction rate and enhance yields and cis-selectivity by promoting the reductive elimination step. imperial.ac.uk This methodology tolerates a wide range of functional groups on the aryl iodide coupling partner. acs.org Furthermore, a one-pot C–H functionalization-epimerization procedure can provide access to the trans-3,4-disubstituted isomers. chemrxiv.org This powerful technique has been used in the stereocontrolled formal synthesis of molecules like (–)-paroxetine. acs.org

| Parameter | Condition | Outcome | Reference |

| Catalyst System | Pd(OAc)₂, AgOAc | Preferential C4 arylation | acs.org |

| Directing Group | Aminoquinoline (AQ) | High cis-selectivity | imperial.ac.ukacs.org |

| Improved DG | DMAQ | >2x rate acceleration, improved yield & selectivity | imperial.ac.uk |

| Base | K₂CO₃ | Inexpensive and effective | acs.org |

| Key Mechanistic Insight | Oxidative addition is stereodetermining | Strain in trans-palladacycle favors cis product | imperial.ac.ukacs.org |

Diastereoselective Control in the Formation of cis-Piperidine Scaffolds

Achieving a high degree of diastereoselectivity is paramount in the synthesis of substituted piperidines, with the cis-isomer often being the desired product. Various synthetic strategies have been developed to control the stereochemistry during the formation of the piperidine ring.

Hydrogenation of substituted pyridine precursors is a common method for producing cis-piperidines. rsc.orgnih.gov The choice of catalyst is crucial; for example, a borane-catalyzed metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source affords various piperidines with good cis-selectivities. organic-chemistry.org Similarly, catalytic hydrogenation of highly substituted 1,2-dihydropyridines with palladium on carbon (Pd/C) can produce all-cis piperidines. nih.gov An iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines also allows for the isolation of the most stable cis-isomers in high yields and diastereoselectivities. organic-chemistry.org

Intramolecular cyclization reactions also provide a reliable route to cis-piperidines. A hydrozirconation/transmetalation/acylation sequence applied to Boc-protected 1-aminobut-3-enes leads to the formation of cyclic imines, which can be diastereoselectively converted into 2-cis-substituted and 2,6-cis-disubstituted piperidines. nih.gov

Palladium-catalyzed C-H arylation, as discussed previously, inherently favors the formation of cis-3,4-disubstituted piperidines due to mechanistic constraints. imperial.ac.ukacs.orgacs.org The reaction proceeds with excellent regio- and stereoselectivity, using an aminoquinoline auxiliary at C(3). acs.org

| Method | Catalyst/Reagent | Selectivity | Reference |

| Pyridine Hydrogenation | Borane catalyst, Ammonia borane | Good cis-selectivity | organic-chemistry.org |

| Dihydropyridine Hydrogenation | Pd/C | All-cis stereoisomer | nih.gov |

| Thermodynamic Equilibration | FeCl₃·6H₂O | Favors stable cis-isomers (dr up to >99/1) | organic-chemistry.org |

| Intramolecular Cyclization | Hydrozirconation/Acylation | Diastereoselective conversion to cis-piperidines | nih.gov |

| Directed C-H Arylation | Pd(OAc)₂, AQ directing group | Excellent cis-selectivity | acs.org |

Chiral Resolution Techniques for Enantiopure this compound

For applications requiring a single enantiomer, racemic mixtures of piperidine derivatives must be separated. This process, known as chiral resolution, is a critical step in the synthesis of enantiopure compounds.

The most common method for resolving amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization. wikipedia.org For piperidine derivatives, chiral acids such as tartaric acid or its derivatives are frequently used. wikipedia.org For example, the synthesis of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride, a key intermediate for the drug Tofacitinib, involves a chiral resolution step. google.com In one patented method, the resolution is achieved using (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid. google.com After separation of the desired diastereomeric salt, the resolving agent can be recovered and reused, which is economically important for large-scale production. google.com

Another powerful technique is chiral column chromatography. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available HPLC columns with cellulose-based CSPs. nih.gov

| Technique | Resolving Agent / Stationary Phase | Principle | Application Example | Reference |

| Diastereomeric Salt Crystallization | (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid | Differential solubility of diastereomeric salts | Resolution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | google.com |

| Diastereomeric Salt Crystallization | (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide | Differential solubility of diastereomeric salts | Resolution of (R)-3-aminopiperidine | researchgate.net |

| Chiral HPLC | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD) | Differential interaction with enantiomers | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives | nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Fine-tuning reaction conditions is essential for maximizing the yield of the desired product and achieving high stereoselectivity. This involves systematically varying parameters such as catalyst, solvent, temperature, and additives.

In the context of palladium-catalyzed C-H arylation of piperidines, optimization studies have revealed several key factors. The addition of a catalytic amount of an acid, such as 2,6-dimethylbenzoic acid, and conducting the reaction at a high concentration can be crucial for achieving high conversion and yield. scispace.com The choice of the palladium catalyst and ligands is also critical. imperial.ac.ukacs.org Furthermore, the development of an improved 4-dimethylamine-8-aminoquinoline (DMAQ) directing group was the result of mechanistic studies and optimization, leading to a more efficient catalytic cycle. imperial.ac.ukacs.org

For rhodium-catalyzed asymmetric carbometalation reactions to form tetrahydropyridines, extensive optimization has shown that a specific combination of catalyst, ligand (e.g., (S)-Segphos), base, and solvent system at a defined temperature is necessary to achieve both high yield and high enantioselectivity. nih.gov Deviations from these optimized conditions often lead to reduced yield and/or enantioselectivity. nih.gov Similarly, in photoredox-catalyzed reactions, the choice of the photocatalyst (e.g., specific iridium complexes) and reaction time can significantly impact the diastereoselectivity of the final product. nih.gov

| Reaction Type | Optimized Parameter | Effect | Reference |

| Pd-Catalyzed C-H Arylation | Addition of catalytic acid (e.g., 2,6-dimethylbenzoic acid) | Increased conversion and yield | scispace.com |

| Pd-Catalyzed C-H Arylation | Use of DMAQ directing group | Accelerated rate, improved yield and selectivity | imperial.ac.uk |

| Rh-Catalyzed Carbometalation | [Rh(cod)(OH)]₂, (S)-Segphos, aq. CsOH, 70 °C | High yield (81%) and enantioselectivity (96% ee) | nih.gov |

| Photoredox Catalysis | Ir(ppy)₃ catalyst, extended reaction time | High diastereoselectivity through epimerization | nih.gov |

| Gold-Catalyzed Cyclization | Catalyst/Solvent screening | Improved yields (up to 98%) for piperidine skeletons | researchgate.net |

Stereochemistry and Conformational Analysis of Cis 1,2 Dimethyl 4 Piperidinamine

Configurational Isomerism: cis-Diastereomeric Relationships

The nomenclature cis-1,2-Dimethyl-4-piperidinamine specifies a particular diastereomer of 1,2-Dimethyl-4-piperidinamine. The prefix "cis" indicates the relative stereochemistry of the substituents at positions 1 and 2 of the piperidine (B6355638) ring. In this configuration, the methyl group on the nitrogen (N1) and the methyl group on the adjacent carbon (C2) are situated on the same side of the ring's plane.

Chiral Centers and Inherent Chirality of the Compound

This compound possesses two stereogenic centers, or chiral carbons, within its structure at the C2 and C4 positions.

C2 Carbon: This carbon is bonded to four different groups: the nitrogen atom (N1), a hydrogen atom, a methyl group, and the C3 carbon of the ring.

C4 Carbon: This carbon is also bonded to four different groups: an amino group (-NH2), a hydrogen atom, the C3 carbon, and the C5 carbon of the ring.

The presence of these two chiral centers means the molecule is inherently chiral and can exist as enantiomers. The cis configuration defines the relative orientation between the N1-methyl and C2-methyl groups, but the absolute stereochemistry at C2 and C4 (i.e., R or S configuration) determines the specific enantiomer. For example, one enantiomer could be (2R, 4R)-cis-1,2-Dimethyl-4-piperidinamine, while its non-superimposable mirror image would be the (2S, 4S) enantiomer. The synthesis of specific enantiomerically pure piperidines is a significant area of research in medicinal chemistry. organic-chemistry.orgacs.org

Conformational Dynamics of the Substituted Piperidine Ring System

Like cyclohexane (B81311), the piperidine ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The presence of substituents on the ring significantly influences the stability of these conformations.

Analysis of Chair Conformations and Ring Inversion

The piperidine ring in this compound exists in a dynamic equilibrium between two principal chair conformations. These conformers can interconvert through a process known as ring inversion or ring flipping. wikipedia.orgoup.com During this process, axial bonds become equatorial and vice versa. The energy barrier for ring inversion in piperidine is higher than for nitrogen inversion, making the chair conformations distinct and observable, often through spectroscopic methods like NMR. wikipedia.org The substitution pattern of this compound dictates that the two chair conformers will have different energy levels, meaning one will be more populated at equilibrium.

Axial-Equatorial Preferences of Methyl and Amine Substituents

The relative stability of the two chair conformers is determined by the energetic penalty associated with placing substituents in the more sterically hindered axial positions. This penalty is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial placement of a substituent.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH3) | ~1.7-1.9 |

| Amino (-NH2) | ~1.2-1.6 |

Data sourced from general values for monosubstituted cyclohexanes and piperidines.

Larger A-values indicate a stronger preference for the equatorial position. For this compound, the two interconverting chair conformations result in different arrangements of the three substituents:

Conformer A: Places the C2-methyl group in an axial position and the N1-methyl group in an equatorial position (or vice versa, depending on the nitrogen inversion state). The C4-amino group can be either axial or equatorial.

Conformer B (after ring flip): Places the C2-methyl group in an equatorial position and the N1-methyl group in an axial position. The C4-amino group will also flip its orientation.

The preferred conformation will be the one that minimizes the total steric strain by placing the largest groups in the more spacious equatorial positions. Given that the methyl group has a slightly larger A-value than the amino group, the conformer that allows the maximum number of methyl groups, particularly the C2-methyl, to be equatorial is generally favored. wikipedia.orgacs.org However, interactions between the substituents can alter this simple prediction.

Steric Strain and Gauche Interactions in this compound Conformations

The energy differences between conformers arise from several types of steric strain:

1,3-Diaxial Interactions: This is a major source of steric strain where an axial substituent interacts unfavorably with the other two axial hydrogens (or other substituents) on the same side of the ring. A conformer with an axial methyl group would experience significant 1,3-diaxial strain. cdnsciencepub.comcdnsciencepub.com

Gauche Interactions: When viewed along a carbon-carbon bond, substituents on adjacent carbons can be in a gauche relationship (a 60° dihedral angle), which is less stable than an anti relationship (180°). In the cis-1,2-dimethyl configuration, the N1-methyl and C2-methyl groups introduce specific gauche interactions that influence conformational stability.

A(1,3) Strain: In N-substituted piperidines, a specific steric interaction known as allylic 1,3-strain (A(1,3) strain) can occur between an equatorial substituent on N1 and a substituent on C2. cdnsciencepub.comresearchgate.net This can sometimes force the C2-substituent into an axial position to relieve this strain, contrary to what its A-value alone would predict. nih.gov

For this compound, the chair conformation that places the C2-methyl group equatorial and the C4-amino group equatorial would likely be the most stable, even if it forces the N1-methyl group to be axial, as this arrangement minimizes the most significant 1,3-diaxial interactions involving the ring substituents.

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry (R/S configuration) of a specific enantiomer of this compound requires advanced analytical techniques.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. nih.govbakhtiniada.rusibran.ru If a single crystal of an enantiomerically pure sample can be obtained, X-ray diffraction analysis can unambiguously establish the absolute configuration of each chiral center. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the relative cis configuration, specialized techniques are needed for absolute stereochemistry. Homonuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, confirming relative stereochemistry. tandfonline.com To determine the absolute configuration, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric complexes that are distinguishable by NMR, allowing for the assignment of the R or S configuration. researchgate.netcdnsciencepub.com

The synthesis of chiral piperidines from starting materials of known stereochemistry is also a common strategy to ensure a specific absolute configuration in the final product. nih.govacs.org

Impact of Substituent Position and Orientation on Conformational Stability

The piperidine ring, similar to cyclohexane, adopts a chair conformation to alleviate angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial substituents. researchgate.netresearchgate.net For this compound, two primary chair conformers are in equilibrium. The relative stability of these conformers is determined by the energetic cost associated with the axial placement of each substituent.

Research Findings

Detailed experimental or computational studies specifically on this compound are not extensively available in the public domain. However, the conformational preferences can be predicted by analyzing data from related substituted piperidines and cyclohexanes. The energetic penalty for placing a substituent in an axial position is known as the A-value (conformational free energy).

For instance, in N-methylpiperidine, the N-methyl group has a preference for the equatorial position. The conformational free energy difference between the equatorial and axial N-methyl conformers is a key factor. nih.gov Similarly, a C-methyl group on a piperidine or cyclohexane ring strongly prefers the equatorial position to avoid 1,3-diaxial interactions with axial hydrogens. libretexts.org The steric strain for an axial methyl group is approximately 1.7 kcal/mol (7.6 kJ/mol). libretexts.orgcdnsciencepub.com

In the case of cis-1,2-dimethylcyclohexane, the two chair conformers are of equal energy as each has one axial and one equatorial methyl group. libretexts.orgcdnsciencepub.com However, in this compound, the presence of the nitrogen atom and the 4-amino group breaks this symmetry.

A significant factor in substituted N-acyl piperidines is the A(1,3) strain, a severe steric interaction between an equatorial C2-substituent and the N-acyl group. cdnsciencepub.comresearchgate.netcdnsciencepub.com This can force the C2-substituent into an axial position. While the N-methyl group in this compound is less sterically demanding than an N-acyl group, the potential for steric hindrance between the N-methyl and C2-methyl groups still influences the conformational equilibrium.

The 4-amino group also has a preference for the equatorial position. The conformational free energy for an amino group is smaller than that of a methyl group, but still significant. Upon protonation of the nitrogen, electrostatic interactions can further influence the conformational preference, sometimes favoring an axial conformer. nih.gov

Considering these factors, the two possible chair conformations for this compound would involve a trade-off between placing the C2-methyl group or the N-methyl and 4-amino groups in axial or equatorial positions. The conformer that minimizes the most significant steric clashes, particularly the 1,3-diaxial interactions, will be the most stable.

For example, a conformation with an axial C2-methyl group would experience 1,3-diaxial interactions with the axial hydrogens at C4 and C6. A conformation with an axial N-methyl group would have interactions with the axial hydrogens at C3 and C5. The relative energies of these interactions determine the equilibrium position.

Table 1: Conformational Preferences of Substituents on a Piperidine Ring

| Substituent | Position | Preferred Orientation | Reason for Preference |

| Methyl | C2 | Equatorial | Avoids 1,3-diaxial interactions with C4-H and C6-H. libretexts.org |

| Methyl | N1 | Equatorial | Reduces steric interactions with syn-axial hydrogens at C3 and C5. |

| Amino | C4 | Equatorial | Minimizes 1,3-diaxial interactions with C2-H and C6-H. |

Table 2: Estimated Conformational Energies (A-values) for Axial Substituents

| Substituent | A-value (kcal/mol) | Reference |

| -CH₃ | 1.7 | libretexts.orgcdnsciencepub.com |

| -NH₂ | 1.2 - 1.6 | General chemical literature |

| -N(CH₃)₂ | 2.1 | General chemical literature |

Note: A-values can vary depending on the solvent and the presence of other substituents.

Based on these general principles, the most stable conformation of this compound is likely to be the chair form where the larger C2-methyl group occupies an equatorial position to minimize steric strain. This would force the N-methyl group into an axial position in one of the possible chair flips. The 4-amino group would also strongly prefer the equatorial position. The final equilibrium will be a balance of these competing steric demands. More precise determination of the dominant conformer would require specific spectroscopic studies (e.g., NMR) or computational modeling of this particular molecule. nih.govcdnsciencepub.comresearchgate.net

Reaction Mechanisms and Chemical Reactivity of Cis 1,2 Dimethyl 4 Piperidinamine

Mechanistic Elucidation of Piperidine (B6355638) Ring Construction Reactions

The synthesis of the piperidine scaffold, a ubiquitous motif in pharmaceuticals, can be achieved through various strategic approaches. While specific literature on the direct synthesis of cis-1,2-Dimethyl-4-piperidinamine is scarce, its construction can be understood by examining established mechanisms for forming polysubstituted piperidine rings.

Key methodologies for constructing the piperidine core include:

Catalytic Hydrogenation of Pyridine (B92270) Derivatives: A primary route to piperidines involves the reduction of corresponding pyridine precursors. wikipedia.org For the target molecule, this would entail the hydrogenation of a 1,2-dimethyl-4-aminopyridinium salt. The reaction typically proceeds using catalysts like nickel, ruthenium, or iridium. nih.govdtic.mil The mechanism involves the stepwise addition of hydrogen atoms to the aromatic ring, often leading to a mixture of stereoisomers unless a stereoselective catalyst or protocol is employed. nih.gov Cis-selective hydrogenation has been achieved for some substituted pyridines, suggesting a pathway where the substrate adsorbs onto the catalyst surface and hydrogen is delivered from the same face. nih.govmdpi.com

Reductive Amination Cascades: Intramolecular reductive amination of dicarbonyl compounds or their precursors with an amine is a powerful method. For instance, a cascade reaction involving an appropriate amino-dialdehyde or keto-aldehyde could cyclize via the formation of an iminium ion, which is then reduced in situ. mdpi.com

Cyclization Reactions: Various cyclization strategies are prominent in piperidine synthesis.

Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an aza-diene and a dienophile can construct the six-membered ring in a stereocontrolled manner.

Radical Cyclization: 6-exo cyclization of radicals is another effective method. For example, a radical generated on a nitrogen-containing acyclic precursor can attack a pendant alkene to form the piperidine ring. nih.gov

Michael Addition: Intramolecular Michael addition (aza-Michael reaction) where a tethered amine attacks an α,β-unsaturated carbonyl system is a common ring-closing strategy. nih.gov A double nucleophilic addition of a primary amine to a 7-oxo-2-enimide has been shown to produce highly substituted piperidines stereoselectively. thieme-connect.com

A plausible multicomponent reaction could involve the cyclo-condensation of an amine, formaldehyde (B43269), and a suitable C-H acid, often catalyzed by a Lewis acid like iron(III) trifluoroacetate, proceeding through a Mannich-type reaction mechanism. researchgate.net

Table 1: Overview of Piperidine Ring Construction Mechanisms

| Reaction Type | Mechanistic Highlights | Potential for Stereocontrol |

|---|---|---|

| Catalytic Hydrogenation | Stepwise reduction of a pyridine ring on a metal catalyst surface (Ni, Ru, Ir). nih.govdtic.mil | High, dependent on catalyst, ligand, and substrate. Cis-isomers can be favored. nih.govmdpi.com |

| Reductive Amination | Formation of an intermediate imine or iminium ion followed by intramolecular cyclization and reduction. mdpi.com | Can be highly stereoselective depending on the reducing agent and substrate conformation. |

| Aza-Diels-Alder | [4+2] cycloaddition forming two C-C bonds and the heterocyclic ring. | Excellent stereocontrol based on the geometry of the diene and dienophile. |

| Radical Cyclization | 6-exo cyclization of a nitrogen-centered or carbon-centered radical onto an unsaturated bond. nih.gov | Diastereoselectivity depends on the transition state geometry. |

Functional Group Transformations and Derivatization Reactions of the Amine Moiety

The chemical character of this compound is defined by two distinct amine functionalities: the tertiary amine integral to the ring (N-1) and the primary exocyclic amine at the C-4 position. This structural feature allows for selective derivatization.

The primary amine at C-4 is the more reactive site for many transformations due to its greater nucleophilicity and lack of steric hindrance compared to the tertiary N-1 amine. Common derivatizations include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, a common strategy in medicinal chemistry to introduce hydrogen-bonding motifs. google.com

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine (or Schiff base) which is then reduced to a secondary amine.

The 4-aminopiperidine (B84694) scaffold is a modular platform used to generate libraries of compounds for biological screening. rsc.orgrsc.org For example, it can be functionalized with electrophiles, click-chemistry handles, and various diversity elements to probe biological systems. rsc.org The Ugi four-component reaction has also been employed with 4-aminopiperidine derivatives to create complex, drug-like molecules in a single step. researchgate.net

The tertiary amine at N-1, bearing a methyl group, is generally less reactive. However, it can undergo reactions such as:

N-Oxidation: Formation of an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.

N-Dealkylation: The removal of the N-methyl group is a significant metabolic pathway for many N-methylpiperidines, often catalyzed by cytochrome P450 enzymes. acs.orgnih.gov This transformation typically proceeds via hydrogen atom abstraction from the methyl group, followed by hydroxylation and subsequent collapse to yield formaldehyde and the secondary amine. nih.gov

The differential reactivity of the two amine groups allows for orthogonal chemical strategies, where one group can be modified while the other remains protected or unreactive under specific conditions.

Table 2: Derivatization Reactions of Amine Moieties

| Amine Position | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| C4-NH₂ (Primary) | Acylation | Acyl chloride, base | Amide |

| C4-NH₂ (Primary) | Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |

| C4-NH₂ (Primary) | Urea Formation | Isocyanate | Substituted Urea |

| N1-CH₃ (Tertiary) | N-Oxidation | m-CPBA, H₂O₂ | N-Oxide |

Regioselectivity and Stereoselectivity in Chemical Transformations

The stereochemistry of this compound is central to its identity. The "cis" designation refers to the relative configuration of the two methyl groups at positions C-1 and C-2 of the piperidine ring.

Inherent Stereochemistry: The cis-1,2-dimethyl substitution pattern is analogous to that of cis-1,2-dimethylcyclohexane. Although the molecule contains two chiral centers (C-1 and C-2), the cis isomer is an achiral meso compound. echemi.comstackexchange.com This is because the molecule exists as a pair of rapidly interconverting chair conformations that are non-superimposable mirror images (enantiomers) of each other. echemi.comstackexchange.com At room temperature, this rapid ring-flipping results in a time-averaged plane of symmetry, rendering the molecule optically inactive. vaia.com In the preferred chair conformations, one methyl group will be in an axial position while the other is equatorial.

Stereoselectivity in Synthesis: Achieving the desired cis stereochemistry is a key challenge in the synthesis of this molecule.

Substrate-Controlled Reactions: The stereochemical outcome of many ring-forming reactions can be directed by the existing stereocenters in the acyclic precursor. thieme-connect.com

Catalytic Hydrogenation: As mentioned, the hydrogenation of a 2,4-disubstituted pyridine can be cis-selective, where hydrogen is delivered to one face of the ring. nih.govmdpi.com

Cyclization Reactions: Intramolecular cyclizations, such as the reductive hydroamination of alkynes or radical cyclizations, can exhibit high diastereoselectivity based on the preferred transition state geometry, which minimizes steric interactions. mdpi.comnih.gov For example, highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates have been reported to give vicinally-substituted piperidines. rsc.org

Regioselectivity: Regioselectivity becomes important when considering reactions on the fully formed ring.

Amine Reactivity: As discussed in section 4.2, the primary amine at C-4 is significantly more nucleophilic than the tertiary amine at N-1, ensuring high regioselectivity in reactions like acylation and alkylation.

Ring Functionalization: The generation of reactive intermediates like piperidynes (didehydropiperidines) allows for the introduction of new functional groups. The regioselectivity of trapping these intermediates with nucleophiles or in cycloadditions is governed by electronic and steric distortions in the strained ring. nih.gov For instance, the generation of a 3,4-piperidyne intermediate from a suitable precursor would allow for subsequent functionalization at either the C-3 or C-4 position, with the outcome dependent on the nature of the trapping agent and the substituents on the piperidine ring. nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving the Piperidine Core

The reactivity and stability of this compound are governed by kinetic and thermodynamic factors, particularly concerning the conformation of the six-membered ring.

Thermodynamic Considerations: Like cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The presence of substituents introduces steric considerations that determine the most stable conformation.

Kinetic Aspects: The rates of reactions involving the piperidine core are influenced by several factors.

Activation Energy: The energy barrier to a reaction (activation energy) determines its rate. For instance, in the N-dealkylation of 4-aminopiperidines by P450 enzymes, the activation energy for hydrogen abstraction from the α-carbon of the N-alkyl group is a key factor. nih.gov

Steric Hindrance: The accessibility of a reaction site affects the kinetic feasibility of a reaction. The steric bulk of the methyl groups and the conformation of the ring can hinder the approach of reagents to certain positions.

Kinetic Resolution: This technique separates enantiomers of a chiral compound by taking advantage of the different rates at which they react with a chiral reagent or catalyst. While this compound is achiral, related chiral piperidines are often synthesized or resolved using kinetic resolution. nih.govacs.orgrsc.org These methods rely on creating a diastereomeric transition state with a significant energy difference, leading to one enantiomer reacting much faster than the other.

| Kinetic Resolution | Separation of enantiomers based on differential reaction rates with a chiral agent. nih.govrsc.org | A key technique for synthesizing enantiopure substituted piperidines, though not directly applicable to the achiral cis target. |

Computational Chemistry Studies on Cis 1,2 Dimethyl 4 Piperidinamine

Quantum Mechanical Calculations for Molecular Structure, Energetics, and Stability (e.g., DFT, MP2)

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and energetic properties of a molecule. Methods like DFT and MP2 are routinely used to optimize the geometry of a molecule, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

For cis-1,2-Dimethyl-4-piperidinamine, such calculations would provide insights into the preferred conformation of the piperidine (B6355638) ring and the spatial arrangement of the methyl and amino substituents. The stability of the molecule would be quantified by its total electronic energy. Comparisons between different computational methods and basis sets are often performed to ensure the reliability of the results.

Data Table: Hypothetical Comparison of Computational Methods for this compound Geometry Optimization

| Parameter | DFT (B3LYP/6-31G*) | MP2/cc-pVDZ |

| C2-C3 Bond Length (Å) | Data not available | Data not available |

| C-N-C Bond Angle (°) | Data not available | Data not available |

| Total Energy (Hartree) | Data not available | Data not available |

| Note: This table is for illustrative purposes only. No published data exists for these calculations on this compound. |

Prediction and Analysis of Conformational Isomers

Substituted cyclohexanes, which are structurally analogous to piperidines, are well-known to exist in various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. For a disubstituted ring like cis-1,2-dimethylcyclohexane, the two methyl groups can be in axial or equatorial positions, leading to different energetic stabilities.

A computational analysis of this compound would involve identifying all possible conformational isomers, primarily focusing on the chair conformations with different arrangements of the 1-methyl, 2-methyl, and 4-amino groups (axial vs. equatorial). The relative energies of these conformers would be calculated to determine the most stable isomer and the energy barriers for interconversion.

Data Table: Hypothetical Relative Energies of this compound Conformers

| Conformer (Chair Form) | 1-Me | 2-Me | 4-NH2 | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | Axial | Data not available |

| 2 | Equatorial | Axial | Equatorial | Data not available |

| 3 | Equatorial | Equatorial | Axial | Data not available |

| 4 | Equatorial | Equatorial | Equatorial | Data not available |

| Note: This table is for illustrative purposes only. No published data exists for these calculations on this compound. |

Transition State Analysis of Key Reaction Pathways

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods can be used to locate the transition state structure for a particular reaction, which is the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

For this compound, one could theoretically study various reactions, such as N-alkylation, acylation of the amino group, or ring-opening reactions. Transition state analysis would provide crucial information about the feasibility and kinetics of these transformations. For instance, studying the transition state for the inversion of the nitrogen atom in the piperidine ring could provide insight into its dynamic behavior. However, no such studies have been published for this specific molecule.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound. For this compound, predicted ¹H and ¹³C NMR chemical shifts would be invaluable for its characterization.

Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| 1-CH3 | Data not available |

| 2-CH3 | Data not available |

| Note: This table is for illustrative purposes only. No published data exists for these calculations on this compound. |

Advanced Analytical Characterization Techniques in Cis 1,2 Dimethyl 4 Piperidinamine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable in determining the molecular architecture of cis-1,2-Dimethyl-4-piperidinamine. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of piperidine (B6355638) derivatives, including this compound. optica.orgresearchgate.net Both ¹H and ¹³C NMR provide critical data for establishing atomic connectivity and the relative stereochemistry of the substituents on the piperidine ring. researchgate.netuchile.cl

In ¹H NMR, the chemical shifts, signal multiplicities, and coupling constants of the protons offer insights into their local electronic environment and spatial relationships. For instance, the relative orientation of the two methyl groups and the amine group in the cis configuration can be deduced from the coupling constants between adjacent protons on the piperidine ring. ipb.pt One- and two-dimensional NMR experiments are often employed to study substituted piperidine derivatives. optica.org Advanced techniques like COSY (¹H-¹H), HMQC (¹H-¹³C), and HMBC (¹H-¹³C) can reveal homo- and heteronuclear interactions, further confirming the compound's structure. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. bhu.ac.in The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, and the number of signals can indicate molecular symmetry. masterorganicchemistry.com For this compound, the specific chemical shifts of the ring carbons and the methyl carbons help to confirm the connectivity and can be compared to predicted values or data from related structures. ipb.pt The combination of ¹H and ¹³C NMR data is often essential for the unambiguous assignment of the cis stereochemistry. researchgate.net

Table 1: Representative NMR Data for Substituted Piperidines

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 1.0 - 4.0 (ring protons), 0.8 - 1.5 (methyl protons) | Connectivity, stereochemistry through coupling constants |

| ¹³C | 40 - 60 (ring carbons), 10 - 25 (methyl carbons) | Carbon skeleton, presence of unique carbons |

Note: Specific chemical shifts for this compound would require experimental data for the pure compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. derpharmachemica.com For this compound, these methods can confirm the presence of key structural features.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear in the region of 3300-3500 cm⁻¹. derpharmachemica.com C-H stretching vibrations from the methyl groups and the piperidine ring typically occur between 2850 and 3000 cm⁻¹. The C-N stretching vibration can usually be found in the 1200 to 1400 cm⁻¹ region. derpharmachemica.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information on molecular vibrations as well. researchgate.net It is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. researchgate.net For this compound, Raman spectroscopy can help to confirm the presence of the piperidine ring and the methyl substituents. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. derpharmachemica.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 | 3300 - 3500 |

| C-H (alkane) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-N | Stretching | 1000 - 1250 | 1000 - 1250 |

| CH₂ | Bending (Scissoring) | ~1450 | ~1450 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. whiterose.ac.uk Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically to four or more decimal places). usm.edu

This accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. By comparing the experimentally determined accurate mass to the calculated exact mass for the proposed formula of this compound (C₇H₁₆N₂), its molecular formula can be confidently confirmed. This technique is often used in conjunction with other spectroscopic methods to provide a comprehensive structural characterization. acs.org

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination via Chiral Stationary Phases or Diastereomeric Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. nih.gov For purity assessment, a reversed-phase HPLC method can be developed to separate the target compound from any starting materials, byproducts, or degradation products. nih.gov The purity is typically determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. To determine the enantiomeric excess (e.e.) of a sample, chiral HPLC is employed. csfarmacie.czresearchgate.net This can be achieved in two primary ways:

Chiral Stationary Phases (CSPs): The sample is passed through an HPLC column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and their separation. researchgate.netsigmaaldrich.com

Diastereomeric Derivatives: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. iitr.ac.in These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. iitr.ac.innanobioletters.com The relative peak areas of the diastereomers then correspond to the enantiomeric ratio of the original sample.

Table 3: HPLC Methods for the Analysis of this compound

| Analytical Goal | HPLC Method | Stationary Phase | Detection Method |

| Purity Assessment | Reversed-Phase HPLC | C18 or similar | UV, MS |

| Enantiomeric Excess | Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | UV, Circular Dichroism |

| Enantiomeric Excess | Indirect Chiral HPLC | Achiral (e.g., C18) after derivatization | UV, MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com While this compound itself may have limited volatility due to the presence of the amine group, it can be analyzed by GC-MS after conversion to a more volatile derivative. researchgate.net Derivatization reactions, such as acylation or silylation, can be used to reduce the polarity of the amine group and increase the compound's volatility. researchgate.net

In GC-MS, the derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. mmu.ac.uk The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. oiccpress.com GC-MS is particularly useful for identifying and quantifying impurities, as well as for confirming the identity of the derivatized target compound by comparing its mass spectrum to a library database. ijsrst.com The separation of cis and trans isomers of piperidine derivatives has been successfully achieved using GC-MS. acs.orgnih.gov

Applications of Cis 1,2 Dimethyl 4 Piperidinamine in Advanced Organic Synthesis

cis-1,2-Dimethyl-4-piperidinamine as a Chiral Building Block in Multistep Synthesis

The stereochemically defined nature of this compound makes it an attractive starting material for the synthesis of complex chiral molecules. The cis orientation of the methyl groups at the C1 and C2 positions introduces a specific conformational bias into the piperidine (B6355638) ring, which can be exploited to influence the stereochemical outcome of subsequent reactions. This control is crucial in the construction of diastereomerically pure compounds, a critical aspect of modern pharmaceutical development.

While specific, detailed examples of multistep total syntheses employing this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from methodologies developed for analogous chiral piperidines. The primary amine at the C4 position serves as a versatile nucleophile, readily participating in a wide range of C-N bond-forming reactions. These include, but are not limited to, amidation, reductive amination, arylation, and the formation of ureas and sulfonamides.

For instance, the acylation of the primary amine with a chiral carboxylic acid would lead to the formation of a diastereomeric amide. This new product, now containing three stereocenters, can be carried through multiple synthetic steps, with the rigid piperidine core influencing the conformational preferences of the entire molecule. Similarly, reductive amination with a complex aldehyde or ketone allows for the introduction of significant molecular complexity in a single, often stereoselective, step. The inherent chirality of the piperidine backbone can direct the approach of the hydride reagent, leading to a preferred diastereomer of the resulting secondary amine.

Integration into Complex Heterocyclic Frameworks

The construction of novel heterocyclic systems is a central theme in organic synthesis, driven by the search for new biologically active agents. This compound provides a robust platform for the synthesis of fused and spirocyclic heterocyclic frameworks. The diamine-like nature of the molecule, with the ring nitrogen and the exocyclic primary amine, offers multiple points for cyclization reactions.

One common strategy involves the reaction of the 4-amino group with bifunctional electrophiles. For example, reaction with a β-keto ester could initiate a sequence of amidation followed by intramolecular condensation to construct a fused pyrimidinone ring system. The stereochemistry of the piperidine ring would be directly translated into the final tricyclic product, ensuring a specific 3D architecture.

The table below illustrates hypothetical, yet chemically sound, transformations for integrating the building block into larger heterocyclic systems, based on standard synthetic protocols for piperidine derivatives. mdpi.com

| Starting Material | Reagent | Resulting Heterocyclic System | Reaction Type |

| This compound | Diethyl ethoxymethylenemalonate | Fused Pyridone | Cyclocondensation |

| This compound | Phosgene or equivalent | Fused Cyclic Urea | Cyclization |

| This compound | 2-Halonicotinoyl chloride | Fused Pyridopyrimidine | Acylation/Cyclization |

| This compound | Isothiocyanate & α-haloketone | Fused Thiazole | Hantzsch-type synthesis |

These examples demonstrate the potential of this compound to serve as a scaffold upon which additional rings can be built, leading to complex, polycyclic structures with well-defined stereochemistry.

Role as a Key Intermediate for the Construction of Diverse Chemical Libraries

In the realm of drug discovery, the synthesis of chemical libraries containing a multitude of related compounds is essential for high-throughput screening and the identification of lead structures. The structure of this compound is ideally suited for its use as a core scaffold in diversity-oriented synthesis. The primary amine provides a convenient attachment point for a wide array of building blocks, allowing for the rapid generation of a library of analogues.

A typical approach would involve a parallel synthesis workflow. The core scaffold, this compound, would be distributed into an array of reaction vessels. To each vessel, a different reactant—such as a carboxylic acid (for amide formation), an aldehyde (for reductive amination), or a sulfonyl chloride (for sulfonamide formation)—is added. This strategy allows for the creation of hundreds or thousands of unique compounds, all sharing the common cis-1,2-dimethylpiperidine core but differing in the substituent at the 4-amino position. This approach has been successfully applied to other piperidine-based scaffolds to generate libraries for biological screening. nih.gov

Further diversification can be achieved by utilizing the piperidine ring nitrogen. After modification of the 4-amino group, the ring nitrogen can be functionalized, for example, through alkylation or arylation, adding another dimension of structural diversity to the library.

The table below outlines a representative library synthesis plan based on this scaffold.

| Scaffold | Reaction Type | Diversity Element (R-X) | Library Output |

| This compound | Amidation | R-COOH (e.g., 100 different carboxylic acids) | 100 unique amides |

| This compound | Reductive Amination | R-CHO (e.g., 100 different aldehydes) | 100 unique secondary amines |

| This compound | Sulfonylation | R-SO₂Cl (e.g., 100 different sulfonyl chlorides) | 100 unique sulfonamides |

| This compound | Urea Formation | R-NCO (e.g., 100 different isocyanates) | 100 unique ureas |

This systematic approach enables the exploration of the chemical space around the this compound core, facilitating the discovery of molecules with desired biological activities. The fixed stereochemistry of the core ensures that any observed biological activity can be attributed to the variations introduced at the points of diversity, simplifying the analysis of structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high stereochemical purity of cis-1,2-Dimethyl-4-piperidinamine?

- Methodological Answer : Stereochemical control in synthesis requires chiral auxiliaries or asymmetric catalysis. For cis-configuration, ring-closing strategies using piperidine precursors with stereoselective alkylation (e.g., Mitsunobu reactions or hydrogenation of imines) can enforce spatial arrangement. Characterization via X-ray crystallography or NOESY NMR is critical to confirm stereochemistry .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography (GC) coupled with halogen-specific detectors (XSD) or photoionization detectors (PID) provides sensitivity for trace analysis, as demonstrated for structurally related cis-1,2-dichloroethylene (detection limits ~7,000 µV/mg/L) . For polar amines, LC-MS/MS with derivatization (e.g., using trifluoroacetic anhydride) enhances ionization efficiency and specificity.

Q. How can researchers mitigate sampling errors in degradation studies of this compound?

- Methodological Answer : Microcosm studies are prone to artifacts from repeated sampling; bench-scale flow-through systems maintain stable conditions and minimize disturbance. For example, highlights improved degradation profiling of cis-1,2-DCE using this design, avoiding data loss from sampling errors .

Advanced Research Questions

Q. How should conflicting data on oral toxicity of this compound be addressed?

- Methodological Answer : Contradictions in toxicity data (e.g., dose-response inconsistencies) require re-evaluation of study protocols. For cis-1,2-DCE, McCauley et al. (1995) resolved discrepancies by cross-validating unpublished raw data with published results, emphasizing documentation rigor . Apply Bayesian meta-analysis to weigh study quality and identify confounding variables (e.g., solvent carriers).

Q. What experimental designs optimize the study of environmental degradation pathways for this compound?

- Methodological Answer : Reductive dechlorination studies for cis-1,2-DCE ( ) used hydrogen gas as an electron donor but found no rate enhancement. For piperidinamine derivatives, test alternate electron donors (e.g., lactate or acetate) and monitor intermediates via high-resolution mass spectrometry (HRMS). Isotopic labeling (e.g., ¹⁵N) can trace metabolic pathways .

Q. Why is route-to-route extrapolation insufficient for deriving inhalation toxicity thresholds for this compound?

- Methodological Answer : The U.S. EPA rejected extrapolating oral toxicity data (RfD) to inhalation (RfC) for cis-1,2-DCE due to lacking physiologically based pharmacokinetic (PBPK) models. For piperidinamines, conduct in vitro lung-cell assays to assess localized toxicity and refine exposure models before inhalation studies .

Q. How can researchers differentiate this compound’s metabolic products from endogenous amines in biological systems?

- Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C or ²H) paired with tandem mass spectrometry to distinguish metabolites. For example, ’s GC-MS protocols for 4-piperidinemethanamine can be adapted with collision-induced dissociation (CID) to fragment and identify unique adducts .

Data Analysis & Contradiction Resolution

Q. What statistical approaches validate degradation kinetics when replicate data are inconsistent?

- Methodological Answer : Apply Grubbs’ test to identify outliers (e.g., excluded a replicate due to sampling errors) . Non-linear regression models (e.g., Michaelis-Menten) with bootstrapping quantify uncertainty in rate constants. For conflicting degradation rates, compare Arrhenius parameters to assess temperature-dependent variability.

Q. How do steric effects influence the reactivity of this compound in nucleophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.